(1S-trans)-1,2-Cyclohexanediamine dihydrochloride
CAS No.: 35018-62-3
Cat. No.: VC8267299
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35018-62-3 |
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Molecular Formula | C6H16Cl2N2 |
Molecular Weight | 187.11 g/mol |
IUPAC Name | (1S,2S)-cyclohexane-1,2-diamine;dihydrochloride |
Standard InChI | InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
Standard InChI Key | HEKOZXSZLOBKGM-USPAICOZSA-N |
Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)N.Cl.Cl |
SMILES | C1CCC(C(C1)N)N.Cl.Cl |
Canonical SMILES | C1CCC(C(C1)N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is (1S,2S)-cyclohexane-1,2-diamine dihydrochloride, reflecting its trans configuration (opposite facial orientation of amine groups) and S,S enantiomeric form. The "trans" designation arises from the staggered spatial arrangement of the -NH₂ groups across the cyclohexane ring, which minimizes steric hindrance and stabilizes the chair conformation .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 184.92 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, Cl=35.45).
Structural Representation
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SMILES:
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InChIKey: Derived computationally but absent from existing databases; analogous to trans-(1R,2R)-dimethyl variant (UDYXZFBJGBDHHP-RHJRFJOKSA-N ).
Synthesis and Purification
Synthetic Routes
While no explicit synthesis for (1S-trans)-1,2-cyclohexanediamine dihydrochloride is documented, methodologies for analogous trans-1,2-diamines include:
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Reductive Amination: Cyclohexene oxide reacted with ammonia under hydrogenation, followed by resolution of enantiomers via chiral chromatography .
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Resolution of Racemates: Use of tartaric acid derivatives to separate enantiomers from a racemic mixture, a method employed for trans-N,N'-dimethyl analogs .
Purification Techniques
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Recrystallization: From ethanol/water mixtures to isolate the dihydrochloride salt.
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Chiral HPLC: Critical for obtaining enantiomerically pure material, as demonstrated for structurally similar diamines .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data specific to (1S-trans)-1,2-cyclohexanediamine dihydrochloride remains unreported, but inferences from analogs suggest:
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Melting point: Estimated 180–190°C (cf. 170–173°C for tosylated derivative ).
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Solubility: High solubility in water (>100 mg/mL) and polar solvents (e.g., methanol, DMSO), consistent with ionic dihydrochloride salts .
Spectroscopic Characteristics
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IR Spectroscopy: N-H stretching vibrations at ~3200 cm⁻¹ and NH₃⁺ deformations at 1600–1500 cm⁻¹ .
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NMR: NMR signals for cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm), while NH₃⁺ protons resonate as broad singlets (δ 8.0–9.0 ppm) .
Applications in Science and Industry
Asymmetric Catalysis
Chiral trans-1,2-diamines serve as ligands in enantioselective reactions:
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Hydrogenation: Rhodium complexes with trans-diamine ligands achieve >99% ee in ketone reductions .
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Epoxidation: Titanium-based catalysts for asymmetric epoxidation of allylic alcohols .
Pharmaceutical Intermediates
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Antiviral Agents: Analogous diamines are precursors to oseltamivir (Tamiflu®) analogs .
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Anticancer Compounds: Platinum(II) complexes with trans-diamine ligands show cytotoxicity against HeLa cells .
Hazard Class | GHS Code | Precautionary Measures |
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Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Use gloves/eye protection (P280); wash skin thoroughly (P302+P352) |
Skin Irritation | H315 | Avoid contact (P264) |
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